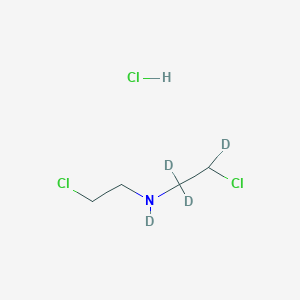
2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride is a deuterated analog of a nitrogen mustard compound. Nitrogen mustards are a class of compounds known for their alkylating properties, which have been utilized in both chemical warfare and chemotherapy. The deuterated version of this compound is particularly significant in research due to its isotopic labeling, which can provide insights into reaction mechanisms and metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride typically involves the reaction of deuterated ethanolamine with thionyl chloride to form 2-chloroethylamine. This intermediate is then reacted with deuterated ethylamine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as thiols, amines, or hydroxides.
Cyclization Reactions: It can form aziridinium ions through intramolecular cyclization, which are highly reactive intermediates in further substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, thiourea, and ammonia. The reactions are typically carried out in aqueous or alcoholic solvents under controlled temperatures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions include substituted ethylamines and aziridinium ions, which can further react to form more complex structures .
科学的研究の応用
2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride involves the formation of highly reactive aziridinium ions. These ions can alkylate DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is similar to other nitrogen mustards and is the basis for its use in chemotherapy .
類似化合物との比較
Similar Compounds
2-chloro-N-(2-chloroethyl)-N-methylethanamine: Another nitrogen mustard with similar alkylating properties.
Bis(2-chloroethyl)amine: A related compound used in chemical warfare and chemotherapy.
Tris(2-chloroethyl)amine: Known for its use as a blister agent and in chemical synthesis.
Uniqueness
The uniqueness of 2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
特性
分子式 |
C4H10Cl3N |
|---|---|
分子量 |
182.51 g/mol |
IUPAC名 |
2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride |
InChI |
InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D,3D2;/hD |
InChIキー |
YMDZDFSUDFLGMX-VOPNIJSASA-N |
異性体SMILES |
[2H]C(C([2H])([2H])N([2H])CCCl)Cl.Cl |
正規SMILES |
C(CCl)NCCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


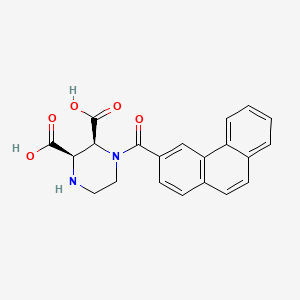
![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)

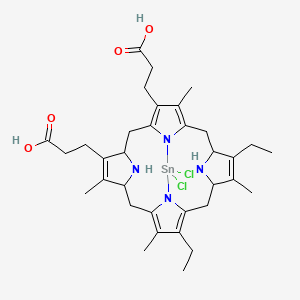
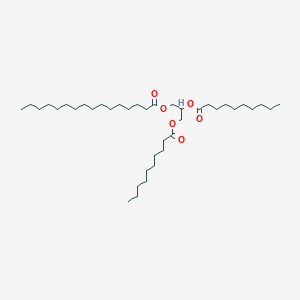
![tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate](/img/structure/B13410323.png)
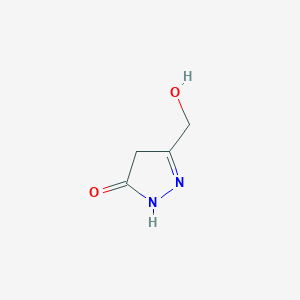

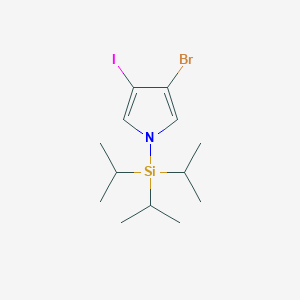
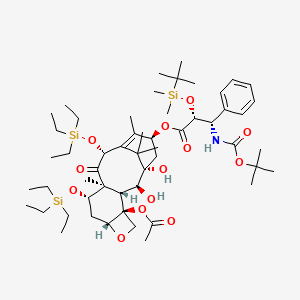

![1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13410342.png)


